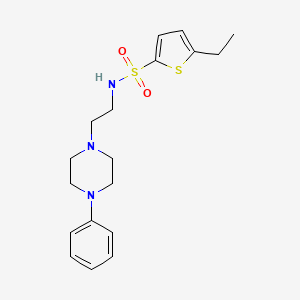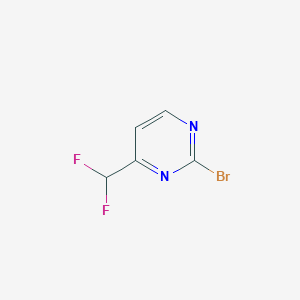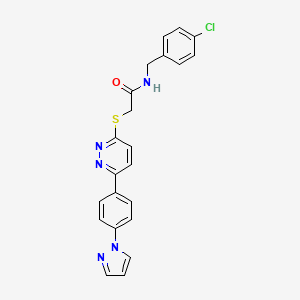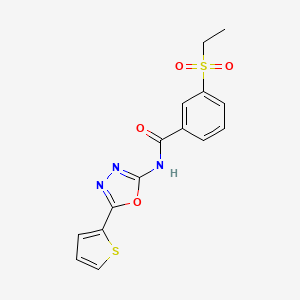
(2,3-二氟-6-甲氧基-5-硝基苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C7H6BF2NO5 . It has a molecular weight of 232.93 . This compound is often stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for “(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid” is 1S/C7H6BF2NO5/c1-16-7-4 (11 (14)15)2-3 (9)6 (10)5 (7)8 (12)13/h2,12-13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. The specific reactions that “(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid” can participate in would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
“(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid” has a molecular weight of 232.94 . It is typically stored in refrigerated conditions to maintain its stability .科学研究应用
Suzuki–Miyaura 偶联反应
抗 HIV-1 药物
脱硼反应合成吲哚利啶
作用机制
Target of Action
Boronic acids are generally known to interact with diols , suggesting that this compound may target biomolecules containing diol groups.
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . This suggests that (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the compound’s potential role in suzuki-miyaura coupling , it may influence pathways involving the synthesis of complex organic molecules.
Result of Action
Given its potential role in Suzuki-Miyaura coupling , it may contribute to the formation of carbon-carbon bonds in organic synthesis processes.
Action Environment
It’s known that the compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability.
生化分析
Biochemical Properties
(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transmetalation process. The compound’s interaction with enzymes and proteins, such as those involved in oxidative addition and reductive elimination, is essential for its function in these reactions. The presence of fluorine atoms enhances the compound’s reactivity by increasing its electrophilicity, thereby promoting efficient coupling reactions .
Cellular Effects
The effects of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules allows it to interfere with specific signaling pathways, leading to altered gene expression and metabolic flux . These interactions can result in changes in cellular behavior, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid exerts its effects through binding interactions with biomolecules. The compound’s boronic acid group forms reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition or activation . This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where the compound can act as a competitive inhibitor or activator. Additionally, the presence of fluorine atoms enhances the compound’s binding affinity, further modulating its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid change over time due to its stability and degradation properties. The compound is relatively stable under recommended storage conditions, but it can degrade in the presence of strong oxidizers or acids . Long-term studies have shown that the compound’s effects on cellular function can persist, with potential implications for sustained gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound’s boronic acid group allows it to participate in reactions that modify metabolite levels and metabolic flux. These interactions can influence the overall metabolic state of cells, contributing to changes in energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its biochemical activity. The compound’s ability to form stable complexes with biomolecules also influences its transport and distribution, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating biochemical pathways and cellular processes .
属性
IUPAC Name |
(2,3-difluoro-6-methoxy-5-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF2NO5/c1-16-7-4(11(14)15)2-3(9)6(10)5(7)8(12)13/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZNHLQUELCRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)F)[N+](=O)[O-])OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2557596.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2557600.png)
![1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone](/img/structure/B2557602.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide](/img/structure/B2557604.png)



![3-[(4-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557611.png)
![3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2557613.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2557616.png)
